molecular formula C22H25N3O2S2 B2528244 2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide CAS No. 1252816-46-8

2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide

Cat. No. B2528244
CAS RN: 1252816-46-8
M. Wt: 427.58
InChI Key: PQTNNSKOCQQWSV-UHFFFAOYSA-N
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Description

The compound "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide" is a derivative of the benzothieno[3,2-d]pyrimidin-4-one class. This class of compounds has been studied for its potential anti-inflammatory properties and its ability to interact with the cyclooxygenase-2 (COX-2) enzyme. The relevance of these compounds extends to their potential use as fluorescent probes for the detection of tumors or monitoring their progression due to their fluorescence characteristics .

Synthesis Analysis

The synthesis of related sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives involves acid-catalyzed cyclocondensation reactions. These reactions typically occur between thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. The process results in compounds that have a reduced pyrimidine ring, which can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms .

Molecular Structure Analysis

The molecular structure of similar 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding results in the pyrimidine ring being inclined at significant angles to the benzene ring. Additionally, these molecules exhibit an intramolecular N—H⋯N hydrogen bond that stabilizes the folded conformation .

Chemical Reactions Analysis

While the specific chemical reactions of "2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide" are not detailed in the provided papers, the general class of benzothieno[3,2-d]pyrimidin-4-one derivatives has been shown to interact with the COX-2 enzyme. This interaction is significant as it relates to the compound's anti-inflammatory properties and its potential use in fluorescence imaging of cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of the benzothieno[3,2-d]pyrimidin-4-one derivatives include their ability to form hydrogen-bonded ribbons through a combination of N-H...O and N-H...S hydrogen bonds. These ribbons can contain alternating rings and, in some cases, form continuous channels that can accommodate water molecules. The fluorescence properties of these compounds are also noteworthy, with specific derivatives showing high COX-2 affinity and good fluorescent properties, which could be leveraged for cancer cell imaging .

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with structural similarities, such as thieno[3,2-d]pyrimidin-2-yl derivatives, often focuses on crystal structure analysis. These studies aim to understand the conformation and molecular interactions within the crystals, providing insight into the physical and chemical properties of these compounds. For example, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveal how intramolecular hydrogen bonding stabilizes their folded conformation, which could inform drug design processes by highlighting the importance of molecular geometry and interactions (Subasri et al., 2016) (Subasri et al., 2017).

Antitumor and Antifolate Activity

Thieno[3,2-d]pyrimidines are also investigated for their potential as antitumor agents. Some derivatives have been designed as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, showing potential as antitumor agents. The synthesis and evaluation of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines demonstrate this application, highlighting the compounds' ability to inhibit dihydrofolate reductase and thymidylate synthase, which are important targets for cancer therapy (Gangjee et al., 2007).

Antibacterial and Antiviral Activity

Compounds within this chemical family are also explored for their antibacterial and antiviral potentials. For instance, the study on dihydro(alkylthio)(naphthylmethyl)oxopyrimidines related to the S-DABO series as novel non-nucleoside reverse transcriptase inhibitors shows their potential against HIV-1, indicating the broader antimicrobial and antiviral research interest in these compounds (Mai et al., 1997).

Future Directions

The future directions for this compound could involve further studies on its potential as a targeted therapy for PI3K in cancer treatment . Optimization of the compound to enhance its inhibitory activity against PI3K could also be a potential future direction .

properties

IUPAC Name

2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-24(17-10-6-3-7-11-17)19(26)15-29-22-23-18-12-13-28-20(18)21(27)25(22)14-16-8-4-2-5-9-16/h2,4-5,8-9,12-13,17H,3,6-7,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTNNSKOCQQWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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